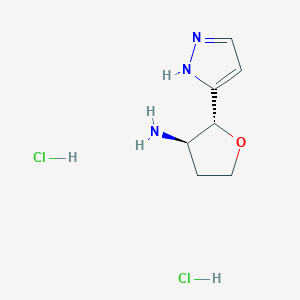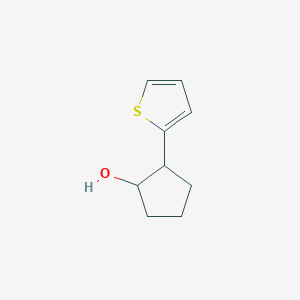![molecular formula C17H16N2O6 B2587236 N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-N'-[(Furan-2-yl)methyl]ethanediamid CAS No. 2034622-06-3](/img/structure/B2587236.png)
N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-N'-[(Furan-2-yl)methyl]ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as FFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of FFO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. FFO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FFO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that FFO can inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that FFO can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FFO is its relatively simple synthesis method, which makes it easy to produce in large quantities. FFO is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FFO is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FFO. One area of interest is the development of new drugs based on FFO for the treatment of inflammatory diseases and cancer. Another area of interest is the development of new agricultural products based on FFO for improving crop yields and enhancing plant growth. Additionally, there is potential for further research on the use of FFO as an adsorbent for removing heavy metals from contaminated water.
Synthesemethoden
FFO can be synthesized using a simple one-pot reaction involving the condensation of furfural with hydroxylamine to form furfuryl hydroxylamine, which is then reacted with oxalic acid to form FFO. The synthesis of FFO is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
- Quantenchemische Berechnungen (DFT) zeigen, dass der Ligand und der Ni(II)-Komplex unterschiedliche HOMO (höchst besetztes Molekülorbital) und LUMO (niedrigstes unbesetztes Molekülorbital) Energien aufweisen .
- Furan-Schiff-Base-Derivate und ihre Metallkomplexe haben sich als vielversprechende zweizähnige Liganden erwiesen, die die biologische Aktivität verstärken .
- Die Furan-basierte Ligandenstruktur trägt wahrscheinlich zu ihrer Potenz bei, was sie zu einem interessanten Kandidaten für weitere Untersuchungen in der Krebsforschung macht .
- Forscher haben neue Furan-Derivate unter Verwendung von Suzuki-Miyaura-Kreuzkupplungsreaktionen synthetisiert, ausgehend von 2-Brom-5-Nitrofuran und verschiedenen Phenylboronsäuren .
- Dichtefunktionaltheorie (DFT) und molekulare Modellierungsstudien wurden an verwandten Furanverbindungen durchgeführt, die Einblicke in ihre elektronischen Eigenschaften und Reaktivität liefern .
Koordinationschemie und Metallkomplexe
Biologische Anwendungen
Antitumor-Eigenschaften
Synthetische Chemie
Rechnergestützte Studien
Potenzielle Anwendungen in Agrochemikalien und Katalyse
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJNLUFYIXQDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)



![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)




![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)